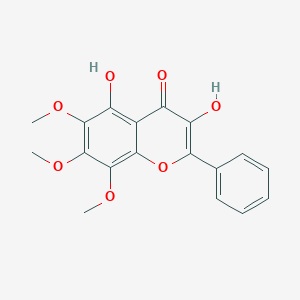
3,5-Dihydroxy-6,7,8-trimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-6,7,8-trimethoxyflavone is a natural product found in Helichrysum italicum, Helichrysum arenarium, and other organisms with data available.
Applications De Recherche Scientifique
Biological Activities
1.1 Antioxidant Properties
DHTMF has been shown to exhibit strong antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A study demonstrated that DHTMF had an IC50 value of 0.312 mg/mL in the ABTS assay, indicating its potential as a natural antioxidant agent comparable to synthetic antioxidants like butylated hydroxytoluene (BHT) .
1.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory conditions. DHTMF's structure allows it to modulate signaling pathways involved in inflammation, making it a candidate for further therapeutic exploration .
1.3 Antimicrobial Activity
DHTMF exhibits antimicrobial properties against various pathogens. In studies involving extracts containing DHTMF, significant antimicrobial effects were observed against bacteria and fungi, indicating its potential as a natural preservative in food and cosmetic products .
Cosmetic Applications
2.1 Skin Whitening Agent
Due to its ability to inhibit tyrosinase activity, DHTMF is being explored as a skin whitening agent. Tyrosinase is a key enzyme in melanin production; hence, compounds that inhibit its activity can reduce hyperpigmentation. DHTMF was found to inhibit tyrosinase by 15.69% at a concentration of 2 mg/mL, making it a promising candidate for cosmetic formulations aimed at skin lightening .
2.2 Anti-aging Properties
Research has suggested that DHTMF may have anti-aging effects due to its antioxidant and anti-inflammatory properties. By reducing oxidative stress and inflammation in skin cells, it could help maintain skin integrity and appearance over time .
Nutraceutical Applications
3.1 Cardiovascular Health
Flavonoids like DHTMF are associated with cardiovascular health benefits. Studies suggest that regular intake of flavonoids can lower blood pressure and improve lipid profiles, potentially reducing the risk of cardiovascular diseases . The mechanisms involve modulation of endothelial function and reduction of inflammation.
3.2 Hepatoprotective Effects
DHTMF has shown hepatoprotective effects in vitro against cytotoxic agents like D-galactosamine in liver cell models. This suggests its potential use in dietary supplements aimed at supporting liver health .
Case Studies
Propriétés
Numéro CAS |
14221-65-9 |
|---|---|
Formule moléculaire |
C18H16O7 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-16-12(20)10-11(19)13(21)14(9-7-5-4-6-8-9)25-15(10)17(23-2)18(16)24-3/h4-8,20-21H,1-3H3 |
Clé InChI |
TYZXGIOTNSBKDB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
SMILES canonique |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
Key on ui other cas no. |
14221-65-9 |
Synonymes |
3,5-Dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















